Tin2-ethylhexanoate
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Overview
Description
Tin(II) 2-ethylhexanoate, also known as stannous 2-ethylhexanoate or stannous octoate, is a chemical compound with the formula [CH3(CH2)3CH(C2H5)CO2]2Sn. It is a clear, colorless liquid at room temperature, though it often appears yellow due to impurities. This compound is widely used as a catalyst in various chemical reactions, particularly in the polymerization of cyclic diesters such as L-lactide and glycolide to form high-molecular-weight polymers .
Preparation Methods
Tin(II) 2-ethylhexanoate is typically synthesized by reacting tin(II) oxide with 2-ethylhexanoic acid. The reaction conditions involve heating the mixture to facilitate the formation of the desired product. Industrial production methods often involve similar processes but on a larger scale, ensuring the purity and consistency of the compound .
Chemical Reactions Analysis
Tin(II) 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin(IV) derivatives.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: Tin(II) 2-ethylhexanoate can participate in substitution reactions, particularly in the presence of nucleophiles.
Polymerization: It is commonly used as a catalyst for ring-opening polymerization of cyclic diesters.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions include high-molecular-weight polymers and various tin derivatives .
Scientific Research Applications
Tin(II) 2-ethylhexanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in the polymerization of polylactides and other cyclic diesters.
Biology: The compound is used in the synthesis of biodegradable polymers for medical applications.
Medicine: It is involved in the production of drug delivery systems and other biomedical devices.
Industry: Tin(II) 2-ethylhexanoate is used in the production of adhesives, sealants, and coatings
Mechanism of Action
The mechanism by which tin(II) 2-ethylhexanoate exerts its effects involves its role as a catalyst. It facilitates the polymerization of cyclic diesters by coordinating with the monomer units, thereby lowering the activation energy required for the reaction. The molecular targets and pathways involved include the carbonyl groups of the monomers, which interact with the tin center to form the polymer chains .
Comparison with Similar Compounds
Tin(II) 2-ethylhexanoate is often compared with other tin-based catalysts, such as:
Dibutyltin dilaurate: Another tin-based catalyst used in similar polymerization reactions.
Tin(II) chloride: A more reactive tin compound used in different types of chemical reactions.
Tin(IV) oxide: A higher oxidation state tin compound with different catalytic properties.
What sets tin(II) 2-ethylhexanoate apart is its high activity and selectivity in ring-opening polymerization reactions, making it a preferred choice for producing high-molecular-weight polymers .
Properties
Molecular Formula |
C16H30O4Sn |
---|---|
Molecular Weight |
405.1 g/mol |
IUPAC Name |
bis(2-ethylhexanoyloxy)tin |
InChI |
InChI=1S/2C8H16O2.Sn/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
InChI Key |
KSBAEPSJVUENNK-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC(CC)C(=O)O[Sn]OC(=O)C(CC)CCCC |
Origin of Product |
United States |
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